molecular formula C26H33N5O3 B12709942 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- CAS No. 173174-88-4

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)-

Cat. No.: B12709942
CAS No.: 173174-88-4
M. Wt: 463.6 g/mol
InChI Key: BWKCDKWAWLRORV-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo(3,4-c)pyridine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study cellular processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. It may exhibit activity against specific diseases or conditions, making it valuable for pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with analogous structures, such as:

  • Pyrrolopyridines
  • Piperazinyl derivatives
  • Piperidinyl derivatives

Uniqueness

What sets 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)- apart is its unique combination of functional groups and structural features

Properties

CAS No.

173174-88-4

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-6-methyl-4-piperidin-1-ylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C26H33N5O3/c1-19-16-22-23(24(27-19)30-10-6-3-7-11-30)26(34)31(25(22)33)18-21(32)17-28-12-14-29(15-13-28)20-8-4-2-5-9-20/h2,4-5,8-9,16,21,32H,3,6-7,10-15,17-18H2,1H3

InChI Key

BWKCDKWAWLRORV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N3CCCCC3)C(=O)N(C2=O)CC(CN4CCN(CC4)C5=CC=CC=C5)O

Origin of Product

United States

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